Piperazine

Catalog No.
S539733
CAS No.
110-85-0
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine

CAS Number

110-85-0

Product Name

Piperazine

IUPAC Name

piperazine

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2

InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N

SMILES

C1CNCCN1

Solubility

Very soluble (NTP, 1992)
Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/
Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether.
Very soluble in chloroform.
Readily soluble in methanol, but only slightly soluble in benzene and heptane.
Freely soluble in water.
3.71e+02 g/L
Solubility in water, g/100ml at 20 °C: 15
Soluble in water
Soluble (in ethanol)

Synonyms

1,4 Diazacyclohexane, 1,4 Piperazine, 1,4-Diazacyclohexane, 1,4-piperazine, piperazine, piperazine diacetate, piperazine dihydrochloride, piperazine hexahydrate, piperazine hydrate, piperazine hydrobromide, piperazine hydrochloride, piperazine monohydrochloride, piperazine phosphate, piperazine phosphate (1:1), Piperazine Phosphate Anhydrous, piperazine salt, piperazine sulfate, Piperazine Tartrate, piperazine tartrate (1:1), (R-(R*,R*))-isomer, piperazine tartrate, (R-(R*,R*))-isomer, piperazinium oleate, Pripsen

Canonical SMILES

C1CNCCN1

Description

The exact mass of the compound Piperazine is 86.0844 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)1000000 mg/l (at 25 °c)11.61 mfreely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. insoluble in ether.very soluble in chloroform.readily soluble in methanol, but only slightly soluble in benzene and heptane.freely soluble in water.3.71e+02 g/lsolubility in water, g/100ml at 20 °c: 15soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757283. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Discovery and Development

Piperazine serves as a valuable scaffold in designing and developing new drugs. Its chemical versatility allows for the attachment of various functional groups, leading to a diverse range of potential therapeutic agents []. Researchers have explored piperazine derivatives for their potential activity against various diseases, including:

  • Cancer []: Certain piperazine derivatives exhibit promising anticancer properties.
  • Central nervous system disorders []: Some piperazine derivatives show potential as anticonvulsants, antidepressants, and antipsychotics.
  • Infectious diseases []: Piperazine derivatives have been explored for their antibacterial, antifungal, and antiviral properties.
  • HIV/AIDS []: Some piperazine derivatives have been investigated for their potential to inhibit HIV-1.

Material Science Applications

Beyond medicinal chemistry, piperazine finds uses in material science research. For instance, piperazine derivatives are being explored for their potential applications in:

  • Ionophores []: These molecules can transport ions across membranes, making them valuable tools in various scientific studies.
  • Polymers []: When incorporated into polymers, piperazine can impart specific properties, such as improved thermal stability or conductivity.

Agricultural Research

In the field of agriculture, some piperazine derivatives are used as:

  • Anthelmintics []: These drugs can expel parasitic worms from animals.

Piperazine is a cyclic organic compound with the molecular formula C4H10N2C_4H_{10}N_2. It consists of a six-membered ring containing two nitrogen atoms at opposite positions, making it a member of the class of compounds known as piperazines. This compound is a colorless, hygroscopic solid that is soluble in water and has a characteristic amine-like odor. Piperazine serves as a weak base, with two pK_b values of 5.35 and 9.73 at 25 °C, resulting in a pH range of 10.8 to 11.8 for a 10% aqueous solution .

Piperazine is generally considered to have low to moderate toxicity []. However, it can cause adverse effects like nausea, vomiting, and abdominal pain at high doses []. It is also corrosive and can irritate the skin, eyes, and respiratory system upon contact [].

Please Note:

  • This analysis focuses on the scientific research aspects of piperazine.
  • Information regarding safety and hazards is for informational purposes only and should not be interpreted as medical advice.
Due to its amine groups. It reacts with carbon dioxide to form piperazine carbamate and bicarbamate, which enhances its utility in carbon capture technologies . Additionally, piperazine can undergo acylation reactions, such as the formation of monosubstituted derivatives when reacted with trimethylacetic arylcarboxylic anhydrides . Other notable reactions include neutralization with acids to form salts and potential incompatibility with certain reactive substances like isocyanates and peroxides .

Piperazine exhibits significant biological activity, particularly in pharmacology. It is recognized for its anthelmintic properties, making it effective against parasitic infections such as those caused by roundworms. Piperazine derivatives also display psychoactive effects, influencing neurotransmitter systems and showing potential in treating anxiety and depression . The compound's activity is largely attributed to the unique positioning of its nitrogen atoms, which allows for interactions with various biological targets.

Piperazine can be synthesized through several methods:

  • Reaction with Alcoholic Ammonia: Piperazine is produced by reacting alcoholic ammonia with 1,2-dichloroethane.
  • Sodium Reduction: Ethylene diamine hydrochloride can be treated with sodium and ethylene glycol to yield piperazine.
  • Reduction of Pyrazine: Pyrazine can be reduced using sodium in ethanol to synthesize piperazine .

Recent advancements have introduced more efficient synthetic routes, including palladium-catalyzed methods that allow for the creation of biologically relevant arylpiperazines under mild conditions .

Piperazine has diverse applications across various fields:

  • Pharmaceuticals: It is used in the formulation of medications for treating parasitic infections and psychiatric disorders.
  • Industrial Chemistry: Piperazine serves as an intermediate in the synthesis of other chemicals and is utilized in gas treatment processes for carbon dioxide absorption .
  • Research: Its derivatives are often employed in medicinal chemistry for developing new therapeutic agents due to their biological activity.

Studies have shown that piperazine enhances the absorption of carbon dioxide when added to aqueous solutions containing methyldiethanolamine. This property makes it valuable in carbon capture technologies, where it acts as an activator, improving the efficiency of CO2 absorption processes . The interactions between piperazine and CO2 involve complex reaction pathways that are reversible and parallel, highlighting its potential in environmental applications.

Piperazine shares structural similarities with several other compounds, including:

  • Morpholine: A six-membered ring containing one nitrogen atom and one oxygen atom; morpholine is less basic than piperazine.
  • Pyrrolidine: A five-membered saturated ring containing one nitrogen atom; pyrrolidine lacks the dual nitrogen atoms that characterize piperazine.
  • Diazepam: A benzodiazepine derivative that exhibits anxiolytic properties; while structurally different, it shares some pharmacological effects with certain piperazine derivatives.
CompoundStructure TypeNitrogen AtomsKey Properties
PiperazineSix-membered ringTwoWeak base; anthelmintic activity
MorpholineSix-membered ringOneSoluble; used in solvents
PyrrolidineFive-membered ringOneBasic; used in organic synthesis
DiazepamBenzodiazepineOne (in ring)Anxiolytic; affects GABA receptors

Piperazine's unique structure featuring two nitrogen atoms positioned symmetrically within a saturated ring distinguishes it from these similar compounds, contributing to its specific reactivity and biological activity.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide.
Pellets or Large Crystals; Water or Solvent Wet Solid; Liquid
Colorless solid, hygroscopic, with a pungent odor; [ICSC]
Solid
HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR.
Colourless to yellow solid; Salty taste

Color/Form

Plates or leaflets from ethanol
WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES
Colorless, transparent, needle-like crystals

XLogP3

-1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

86.084398327 g/mol

Monoisotopic Mass

86.084398327 g/mol

Boiling Point

295 °F at 760 mmHg (NTP, 1992)
146 °C

Flash Point

190 °F (NTP, 1992)
81 °C
107 °C (Cleveland Open Cup)
65 °C

Heavy Atom Count

6

Taste

Salty taste

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.0 (air = 1)
Relative vapor density (air = 1): 3

Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink
1.1 g/cu cm
1.1 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

-1.5
-1.5 (LogP)
log Kow = -1.50
-0.8
-1.17

Odor

Typical amine odor
AMMONIACAL ODOR

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitrogen oxide/.

Appearance

Solid powder

Melting Point

223 °F (NTP, 1992)
106 °C
MP: 82-83 °C /Piperazine hydrochloride monohydrate/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1RTM4PAL0V

Related CAS

31977-51-2
14007-05-7 (unspecified hydrobromide)
142-63-2 (hexahydrate)
142-64-3 (di-hydrochloride)
14538-56-8 (phosphate[1:1])
16832-43-2 (unspecified hydrate)
1951-97-9 (unspecified phosphate)
3597-26-0 (unspecified sulfate)
6094-40-2 (unspecified hydrochloride)
7542-23-6 (mono-hydrochloride)
8057-14-5 (unspecified salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity]

Drug Indication

Used as alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm). It is also used to treat partial intestinal obstruction by the common roundworm, a condition primarily occurring in children.

Therapeutic Uses

Antinematodal Agents
Anthelmintic (Nematodes)
Piperazine is indicated as alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm). Piperazine is especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, which is a condition primarily seen in children. The use of albendazole, flubendazole, mebendazole, or pyrantel pamoate is generally preferred in the treatment of ascariasis and enterobiasis because they are effective in single doses. /Included in US product label/
Piperazine (diethylenediamine), as its dihydrochloride and citrate salts, is used in veterinary medicine as an anthelmintic in pigs and poultry including laying hens because of its activity against nematodes especially Ascaris species. /Piperazine dihydrochloride and citrate/
For more Therapeutic Uses (Complete) data for PIPERAZINE (6 total), please visit the HSDB record page.

Pharmacology

Piperazine is an anthelminthic especially useful in the treatment of partial intestinal obstruction caused by Ascaris worms, which is a condition primarily seen in children. Piperazine hydrate and piperazine citrate are the main anthelminthic piperazines.
Piperazine is a cyclic organic compound possessing two nitrogen atoms in opposite positions within a 6-member heterocyclic ring that serves as a backbone for piperazine derivatives and acts as a gamma-amino-butyric acid (GABA) receptor agonist in nematodes, with potential anti-helminthic activity. Upon administration, piperazine binds to the GABA inhibitory receptors in susceptible nematodes, thereby inducing chloride channel opening and hyperpolarization. This results in paralysis of the worm musculature and allows normal peristalsis to dislodge the worm from the intestinal lumen, which causes the worm to be expelled from the body. Unlike vertebrates where GABA is restricted to the central nervous system (CNS), the GABA receptors in helminths are also expressed in the peripheral nervous system.

MeSH Pharmacological Classification

Antinematodal Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CB - Piperazine and derivatives
P02CB01 - Piperazine

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis.
Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis.
The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis.
Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/
Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions.
In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments.

Vapor Pressure

0.16 [mmHg]
Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K
0.16 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 21

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

110-85-0
8057-14-5

Absorption Distribution and Excretion

Rapidly absorbed from the gastrointestinal tract
Following oral administration in humans, piperazine has shown to be absorbed rapidly and to be excreted predominantly and quickly in the urine. During the first 24 hours after administration nearly 40% of the dose was excreted.
Rapidly absorbed from the gastrointestinal tract.
Not absorbed through skin in acute toxic amount. /Piperazine hydrochloride/
Time to peak concentration /is reported as/ 2 to 4 hours.
For more Absorption, Distribution and Excretion (Complete) data for PIPERAZINE (13 total), please visit the HSDB record page.

Metabolism Metabolites

About 25% is metabolized in the liver. Piperazine is nitrosated to form N -mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR).
In three studies, orally administered piperazine to humans was nitrosated to N-mononitrosopiperazine to an extent of respectively 0.1, 1 and 5%. ... It seems probable that 1,4-dinitrosopiperazine, not N-mononitrosopiperazine, is the carcinogenic nitrosamine of piperazine. 1,4-Dinitrosopiperazine could not be detected in the analysis of human gastric juice, blood or urine after ingestion of piperazine.
/In 4 hens/ the major component in excreta was unchanged piperazine (approximately 60% at 24 hours and approximately 50% at 7 days after administration. /In 2 pigs/ the major component in both urine and feces was unchanged piperazine (in urine respectively 82% and 61% at 24 hours and 168 hours after administration), although some unidentified metabolites were present in both excreta. /Piperazine dihydrochloride/
Approximately 25% is metabolized in the liver. Piperazine is nitrosated to from N-mononitrosopiperazine (MNPz) in gastric juice and further metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR).
Piperazine is partly metabolized in an unknown manner in man, since only 15% of 2 g doses are excreted unchanged.

Associated Chemicals

Piperazine citrate;144-29-6
Piperazine citrate hydrate;41372-10-5
Piperazine tartrate;133-36-8
Piperazine phosphate;1951-97-9
For more Associated Chemicals (Complete) data for PIPERAZINE (7 total), please visit the HSDB record page.

Wikipedia

Piperazine
Cycloheximide

Drug Warnings

Adequate and well-controlled studies in humans have not been done. Piperazine has been used without apparent adverse effects during pregnancy. In three cases of first trimester exposures to piperazine by pregnant women, no malformations were seen in the fetuses. However, because a study showed that orally administered piperazine undergoes partial conversion to a potentially carcinogenic nitrosamine derivative, it is recommended that piperazine be given to pregnant women only if clearly indicated and then only if alternative drugs are not available.
Because piperazine is partially metabolized in the liver, accumulation of piperazine may occur in patients with hepatic function impairment, with an increased incidence of side effects
Urinary excretion is the primary route of elimination of piperazine; therefore, high concentrations of piperazine may accumulate in patients with renal dysfunction, resulting in neurotoxicity.
There has been a report of cross-reactivity between piperazine and ethylenediamine, a substance used as a stabilizer in topical creams. Piperazine can cause a contact allergy that could be life-threatening in a person who has been sensitized to ethylenediamine either by topical application or by occupational exposure. Although rare, adverse dermatologic problems also may occur due to the cross-sensitivity of these two medications.
For more Drug Warnings (Complete) data for PIPERAZINE (9 total), please visit the HSDB record page.

Biological Half Life

Following oral administration in humans, piperazine has shown to be absorbed rapidly and to be excreted predominantly and quickly in the urine. During the first 24 hours after administration nearly 40% of the dose was excreted. The shape of the curve for the elimination of piperazine in urine indicates at least two phases in excretion. For the fastest and dominating phase the half life is in the order of a couple of hours.
Plasma half-life is highly variable.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Condensation & de-amination of diethylenetriamine; condensation of diethanolamine in the presence of ammonia; condensation & dehydration of monethanolamine
The ethanol amine based process: Piperazine is synthesized by reaction of ethanolamine with ammonia under high pressure over a catalyst in the presence of hydrogen to produce a mixture of ethylene amines, e.g. piperazine, as well as water as by-product. The ethyleneamines are separated via distillation. Sometimes this process is integrated with the ethanolamine process. The ethanol amine is synthesized by reaction of ethylene oxide with a large excess of ammonia in a liquid phase to produce a mixture of mono-, di-, and triethanolamines. This reaction takes place in a high pressure reactor over an ion exchange catalyst. The excess of ammonia is recovered by distillation and recycled to the reactor.
The ethylene dichloride based process. Ethylene dichloride is reacted with an excess of ammonia under high pressure and moderate temperature. The resultant ethylene amine hydrochloride solution is neutralized with caustic soda to form piperazine and other ethylene amines, which are subsequently isolated by distillation. Sodium chloride is formed as a by-product.
/It is/ prepared by action of alcoholic ammonia on ethylene chloride. By reduction of pyrazine with sodium in alcohol.
For more Methods of Manufacturing (Complete) data for PIPERAZINE (7 total), please visit the HSDB record page.

General Manufacturing Information

Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Adhesive Manufacturing
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Piperazine: ACTIVE
Incompatibilities: with salts of heavy metals, alkaloidal salts, and with acetanilid, phenacetin, and nitrites.
Introduced in 1956 by the Dow Chemical Company as a livestock and poultry anthelmintic. /Piperazine hydrochloride/
Anthelmintics represent the main commercial use of piperazine

Analytic Laboratory Methods

38.211. Column chromatographic method applicable to aq soln; 38.213. Near-infrared method for powders & syrups; 42.130. Spectrophotometric method used to determine amt of piperazine salts in animal feed.
A colorimetric assay measures piperazine complex spectrophotometrically. Method is accurate & requires only 15 min for anal, compared to 4-5 hr by USP method.
Results of proposed method agree with those of official methods within 1.0% for piperazine & its salts & 2.0% for formulations. Spectrophotometric method is rapid, precise & reproducible.
Procedures for detection of piperazine in ascaris lumbricoides are described.
For more Analytic Laboratory Methods (Complete) data for PIPERAZINE (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

A validated routine analytical method for the analysis of piperazine in the edible tissues of pigs and chicken's eggs based on LC-MC using electrospray has been developed... The limits of quantification for pig tissues ar 200 ug/kg for muscle, 400 ug/kg for skin and fat, 1,000 ug/kg for liver and 500 ug/kg for kidney. The limit of quantification for chicken's eggs is 1,000 ug/kg.
Procedures for detection of piperazine in serum, urine, liver & ascaris lumbricoides are described.

Storage Conditions

Piperazine must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. . Sources of ignition such as smoking and open flames are prohibited where piperazine is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Store in tightly closed containers in a cool, well vented area away form oxidizers. Where possible, automatically transfer material from drums or other storage containers to process containers. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), in a well-closed container, unless otherwise specified by manufacturer. /Piperazine adipate granules for oral solution/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), in a well-closed container, unless otherwise specified by manufacturer. Protect from freezing. /Piperazine adipate oral suspension/
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F). Store in a tight container.
For more Storage Conditions (Complete) data for PIPERAZINE (6 total), please visit the HSDB record page.

Interactions

In mice, doses of about 625 mg piperazine base/kg bw (6,250 mg/kg feed( was administered for 28 weeks together with 0.1% nitrite in the drinking water. After an additional period of 12 weeks on a basal diet without piperazine and nitrite, a 10 fold increase in numbers of lung adenomas vs control numbers was observed. MIce receiving piperazine alone during the same time period showed afterwards no increase in tumor incidence.
In a different study an increased frequency of lung adenomas in mice was seen when oral doses corresponding to 1,250 mg piperazine/kg bw/day plus 5 mg sodium nitrite/kg bw/day or 138 mg piperazine/kg bw/day plus 200 mg sodium nitrite/kg bw/day were given. Doses of 1,250 mg piperazine.kg bw.day plus 1 mg sodium nitrite/kg bw/day did not result in any increased tumor frequency. In rats receiving 30 mg piperazing/kg bw/day plus 70 mg (0.05%) nitrite daily for 75 weeks there was no increase in tumor incidence.
High doses of piperazine may enhance the effects of chlorpromazine and increase the risk of seizures; concurrent use is not recommended.
Pyrantel may antagonize the anthelmintic effect of piperazine; concurrent use is not recommended.

Stability Shelf Life

Stable at temperatures to 270 °C and in neutral or acid media /Piperazine hydrochloride/
Stability of piperazine can be accomplished by use of its simple salts, /including hydrochloride/, which are more stable than the piperazine base. /Piperazine hydrochloride/

Dates

Modify: 2023-08-15
1: Xu G, Yang X, Jiang B, Lei P, Liu X, Wang Q, Zhang X, Ling Y. Synthesis and
2: Bohnert JA, Schuster S, Kern WV, Karcz T, Olejarz A, Kaczor A, Handzlik J,
3: Sawamura S, Hatano M, Takada Y, Hino K, Kawamura T, Tanikawa J, Nakagawa H,
4: Walsh SP, Shahripour A, Tang H, de Jesus RK, Teumelsan N, Zhu Y, Frie J,
5: Al-Ghorbani M, Pavankumar GS, Naveen P, Thirusangu P, Prabhakar BT, Khanum SA.
6: Park JA, Zhang D, Kim DS, Kim SK, Cho SH, Jeong D, Kim JS, Shim JH, Abd El-Aty
7: Safbri SA, Halim SN, Jotani MM, Tiekink ER.
8: Hong MN, Nam KY, Kim KK, Kim SY, Kim I. The small molecule
9: Shimoda Y, Fujinaga M, Hatori A, Yui J, Zhang Y, Nengaki N, Kurihara Y,
10: Patel RV, Syed R, Rathi AK, Lee YJ, Sung JS, Keum YS. Chrysin-piperazine
11: Huang P, Xu J, Qi G, Deng F, Xu R, Yan W. Temperature-dependence of the
12: Arbo MD, Melega S, Stöber R, Schug M, Rempel E, Rahnenführer J, Godoy P, Reif
13: Lee MH. Bis(Naphthalimide-Piperazine)-Based Off-On Fluorescent Probe for
14: Lamson NG, Cusimano G, Suri K, Zhang A, Whitehead KA. The pH of Piperazine
15: Bobesh KA, Renuka J, Srilakshmi RR, Yellanki S, Kulkarni P, Yogeeswari P,
16: Tekle-Röttering A, Jewell KS, Reisz E, Lutze HV, Ternes TA, Schmidt W,
17: Swidorski JJ, Liu Z, Yin Z, Wang T, Carini DJ, Rahematpura S, Zheng M,
18: Demirbaş Ü, Akyüz D, Mermer A, Akçay HT, Demirbaş N, Koca A, Kantekin H. The
19: Samie N, Muniandy S, Kanthimathi MS, Haerian BS. Mechanism of action of novel
20: Kumar JS, Devi TS, Ramkumaar GR, Bright A. Ab initio and density functional

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